molecular formula C16H23NO B5226469 2-phenyl-1-azaspiro[5.5]undecan-4-ol

2-phenyl-1-azaspiro[5.5]undecan-4-ol

货号: B5226469
分子量: 245.36 g/mol
InChI 键: RXFNFESRQAGJJM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Phenyl-1-azaspiro[5.5]undecan-4-ol is a synthetic organic compound characterized by its spirocyclic architecture, featuring a cyclohexane ring connected to a nitrogen-containing piperidine ring via a central spiro carbon atom. The molecular formula of this compound is C16H23NO . It serves as a versatile intermediate in organic and medicinal chemistry research, particularly for the stereoselective construction of complex nitrogen-containing ring systems . A documented synthetic route involves the cyclization of N-benzylidene-1-allyl-1-cyclohexylamine N-oxide, followed by reductive cleavage to yield the target molecule . The spiro[5.5]undecane scaffold is a structure of significant interest in chemical synthesis. As a functionalized azaspiro compound, 2-phenyl-1-azaspiro[5.5]undecan-4-ol provides researchers with a chiral platform for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery and the development of novel ligands and materials . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to use.

属性

IUPAC Name

2-phenyl-1-azaspiro[5.5]undecan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c18-14-11-15(13-7-3-1-4-8-13)17-16(12-14)9-5-2-6-10-16/h1,3-4,7-8,14-15,17-18H,2,5-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFNFESRQAGJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(CC(N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

a) 1-Oxa-9-azaspiro[5.5]undecan-4-ol ()
  • Structure : Replaces the nitrogen at position 1 with oxygen (1-oxa) and introduces nitrogen at position 7.
  • Functional Impact : This modification alters electronic properties and hydrogen-bonding capacity. Derivatives of this scaffold (e.g., Eli Lilly’s LY2881835 analogs) exhibit potent FFA1 (GPR40) agonist activity, suggesting that oxygen/nitrogen positioning affects receptor interaction .
  • Applications : Explored for type 2 diabetes treatment due to FFA1 activation.
b) 9-Ethyl-1-oxaspiro[5.5]undecan-4-ol ()
  • Structure : Contains an ethyl group at position 9 and oxygen at position 1.
  • Limited bioactivity data are available, but its structural simplicity suggests utility in prodrug design .
c) 4-Amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate ()
  • Structure: Introduces an amino group at position 4 and a carboxylate ester at position 2.
  • Functional Impact: The carboxylate enhances solubility, while the amino group may enable covalent binding to targets. Such derivatives are understudied but could serve as protease inhibitors .

Substituent Modifications

a) HE9 ()
  • Structure : 9-[(3-Fluoropyridin-4-yl)methyl]-4-pyridin-2-yl-1-oxa-9-azaspiro[5.5]undecan-4-ol.
  • Functional Impact : Fluorine and pyridine substituents improve metabolic stability and target affinity. HE9 is a bioactive insecticide, highlighting the role of aromatic heterocycles in agrochemical applications .
b) N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine ()
  • Structure : Cyclopropylamine at position 9 and phenyl at position 3.
  • Functional Impact : The cyclopropyl group enhances membrane permeability, while the phenyl group may stabilize π-π interactions. This compound was synthesized with moderate yield (30%) and resolved via HPLC, indicating challenges in stereochemical control .
c) 2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one ()
  • Structure : Chloroacetyl group at position 6.
  • Functional Impact : The electrophilic chloroacetyl group enables covalent modification of biological nucleophiles (e.g., cysteine residues), making it a candidate for irreversible enzyme inhibition .

Stereochemical Considerations

  • (6S,7R)-2-Azaspiro[5.5]undecan-7-ol ()
    • Structure : Stereoisomer with defined configurations at positions 6 and 5.
    • Functional Impact : Stereochemistry significantly affects bioactivity. For example, (6S,7R)-isomers may exhibit higher affinity for neurological targets due to optimized spatial alignment .

Comparative Data Table

Compound Name Core Scaffold Key Substituents Bioactivity/Application Synthesis Yield/Notes
2-Phenyl-1-azaspiro[5.5]undecan-4-ol 1-aza, 4-OH, 2-Ph Phenyl at C2 GPCR modulation (hypothesized) Not reported
1-Oxa-9-azaspiro[5.5]undecan-4-ol 1-oxa, 9-aza, 4-OH None (parent scaffold) FFA1 agonist (LY2881835 analogs) Multigram-scale synthesis
HE9 1-oxa, 9-aza, 4-OH 3-Fluoropyridyl, pyridyl Insecticidal activity High-yield isolation
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine 1-oxa, 4-aza Cyclopropylamine at C9, phenyl at C3 Undisclosed 30% yield, diastereomer separation
9-Ethyl-1-oxaspiro[5.5]undecan-4-ol 1-oxa, 4-OH Ethyl at C9 Prodrug potential No synthesis details

Key Findings and Implications

  • Structural Flexibility : Positioning of heteroatoms (N/O) and substituents (e.g., aryl, alkyl) dictates target selectivity and pharmacokinetic properties. For instance, 1-oxa-9-aza derivatives show promise in diabetes therapy, while fluorinated pyridine analogs (HE9) excel in agrochemistry .
  • Synthetic Challenges : Diastereomer separation () and low yields highlight the need for improved asymmetric synthesis methods.
  • Unmet Opportunities : Derivatives with carboxylate or chloroacetyl groups () remain underexplored in drug discovery but offer unique reactivity for covalent inhibitor design.

常见问题

Q. What are the key considerations for synthesizing 2-phenyl-1-azaspiro[5.5]undecan-4-ol with high purity?

The synthesis of spirocyclic compounds like 2-phenyl-1-azaspiro[5.5]undecan-4-ol requires precise control of reaction parameters. For example, temperature (e.g., heating at 50°C for cyclization), solvent choice (e.g., isopropanol for Sm-mediated reductions), and reaction time (e.g., overnight stirring for ketone reductions) are critical for yield optimization . Purification often involves silica gel chromatography (e.g., 20% ethyl acetate in hexanes) to isolate diastereomers or remove byproducts . Contaminants like unreacted starting materials or oxidation products must be monitored via TLC (Rf values) or HPLC .

Q. How can researchers characterize the structural features of 2-phenyl-1-azaspiro[5.5]undecan-4-ol?

Structural confirmation relies on a combination of techniques:

  • NMR spectroscopy : 1H and 13C NMR identify spirocyclic connectivity, hydroxyl group placement, and stereochemistry .
  • Mass spectrometry : HR-MS or GC-MS validates molecular weight (e.g., C17H23NO2, ~273.37 g/mol) and fragmentation patterns .
  • Chromatography : HPLC or GC assesses purity (>95% for biological assays) .
  • X-ray crystallography (if feasible) resolves absolute stereochemistry .

Q. What biological targets are associated with 2-phenyl-1-azaspiro[5.5]undecan-4-ol?

Spirocyclic azaspiro compounds often target enzymes involved in inflammation or microbial pathways. For example:

  • Soluble epoxide hydrolase (sEH) : Inhibition reduces inflammation .
  • MmpL3 (mycobacterial membrane protein): Potential antitubercular activity .
  • G-protein-coupled receptors (GPCRs) : Structural analogs modulate neurotransmitter binding .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in spirocyclic compound synthesis?

Low yields (e.g., 30% in diastereomeric mixtures ) often stem from competing side reactions or steric hindrance. Strategies include:

  • Temperature modulation : Lower temperatures favor selectivity in cyclization steps .
  • Catalyst screening : SmI2 or Lewis acids (e.g., BF3·OEt2) enhance ring-closing efficiency .
  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) improve intermediate stability .
  • Protecting groups : Temporarily shield reactive hydroxyl or amine groups during synthesis .

Q. How should contradictions in biological activity data between analogs be resolved?

Discrepancies may arise from stereochemical differences or assay conditions. For example:

  • Stereochemistry : The 4-hydroxyl group in 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol significantly alters sEH inhibition compared to non-hydroxylated analogs .
  • Assay validation : Compare activity across standardized assays (e.g., enzyme inhibition IC50 vs. cellular efficacy EC50) .
  • Computational modeling : Dock analogs into target protein structures (e.g., sEH active site) to predict binding affinity .

Q. What methodologies are recommended for designing spirocyclic analogs with enhanced target specificity?

Rational design involves:

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., phenyl vs. benzyl groups) to probe hydrophobic interactions .
  • Bioisosteric replacement : Replace the hydroxyl group with bioisosteres (e.g., fluorine or methyl) to improve metabolic stability .
  • Conformational analysis : Use NMR or molecular dynamics to assess spirocyclic ring flexibility and target compatibility .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。